molecular formula C21H22O4S B2760117 Ethyl 4'-ethoxy-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate CAS No. 851715-79-2

Ethyl 4'-ethoxy-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate

Cat. No.: B2760117
CAS No.: 851715-79-2
M. Wt: 370.46
InChI Key: JVRJRDKBIZRHET-UHFFFAOYSA-N
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Description

Ethyl 4'-ethoxy-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate is a complex organic compound that features a cyclohexene ring substituted with ethoxyphenyl, thiophenyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4'-ethoxy-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the ethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Incorporation of the thiophenyl group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4'-ethoxy-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine, often in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4'-ethoxy-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism by which Ethyl 4'-ethoxy-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of these targets. The pathways involved can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-methanesulfonamidophenyl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylate
  • Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate

Uniqueness

Ethyl 4'-ethoxy-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate is unique due to its specific combination of functional groups and its structural configuration. This uniqueness allows it to participate in a variety of chemical reactions and to interact with a range of molecular targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

ethyl 6-(4-ethoxyphenyl)-2-oxo-4-thiophen-2-ylcyclohex-3-ene-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O4S/c1-3-24-16-9-7-14(8-10-16)17-12-15(19-6-5-11-26-19)13-18(22)20(17)21(23)25-4-2/h5-11,13,17,20H,3-4,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRJRDKBIZRHET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OCC)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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